Non-Selective Beta-Blockade: Esprolol (ACC-9369) vs. Cardioselective Esmolol and ACC-9129
In direct head-to-head studies in guinea pig isolated tissues, Esprolol (ACC-9369) exhibits non-selective β-adrenergic blockade with an identical pA2 of 8.0 in both right atria (β1) and trachea (β2). This is in direct contrast to the cardioselective agent ACC-9129, which showed a pA2 of 6.8 in atria and 4.8 in trachea, and the clinically established cardioselective standard esmolol [1]. This demonstrates that ACC-9369 can be prioritized for research requiring simultaneous β1 and β2 receptor antagonism.
| Evidence Dimension | β-adrenergic receptor subtype selectivity (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.0 (guinea pig right atria, β1); pA2 = 8.0 (guinea pig trachea, β2) |
| Comparator Or Baseline | ACC-9129 (cardioselective analog): pA2 = 6.8 (atria), pA2 = 4.8 (trachea). Esmolol is known to have a β1/β2 selectivity ratio of approximately 33:1. |
| Quantified Difference | Esprolol is non-selective (selectivity ratio ~1), versus a 100-fold selectivity ratio for ACC-9129 in this tissue model and ~33-fold for esmolol. |
| Conditions | Guinea pig isolated right atria (β1) and tracheal strips (β2) in vitro. |
Why This Matters
For research applications not focused on cardioselectivity, such as studying pulmonary or vascular β2-mediated effects, Esprolol's non-selective profile makes it the only choice among its closest ultrashort-acting analogs.
- [1] Shaffer, J. E., Vuong, A., Gorczynski, R. J., & Matier, W. L. (1985). In vitro and in vivo evaluation of two ultrashort-acting beta-adrenoreceptor antagonists: ACC-9129 and ACC-9369. Drug Development Research, 7(3), 221–232. View Source
